TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III)

CAS No.:

Cat. No.: VC13642179

Molecular Formula: C44H76Fe2O8+2

Molecular Weight: 844.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H76Fe2O8+2 |

|---|---|

| Molecular Weight | 844.8 g/mol |

| IUPAC Name | iron(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

| Standard InChI | InChI=1S/4C11H20O2.2Fe/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;; |

| Standard InChI Key | GYYHQMUTYNUHPL-LWYLHWECSA-J |

| Isomeric SMILES | CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Fe+3].[Fe+3] |

| SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3].[Fe+3] |

| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3].[Fe+3] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Coordination Geometry

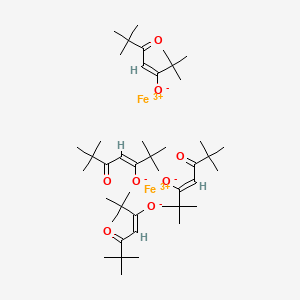

Fe(TMHD)₃ belongs to the family of β-diketonate complexes, where each TMHD ligand donates two oxygen atoms to coordinate the Fe³⁺ ion. The ligand’s structure features methyl groups at the 2,2,6,6 positions, which sterically stabilize the complex and enhance its volatility . The molecular weight is 605.65 g/mol, with the following key identifiers:

-

SMILES: [Fe+3].[O-]\C(=C/C(=O)C(C)(C)C)C(C)(C)C.[O-]\C(=C/C(=O)C(C)(C)C)C(C)(C)C.[O-]\C(=C/C(=O)C(C)(C)C)C(C)(C)C

The octahedral coordination geometry is confirmed by X-ray crystallography studies of analogous β-diketonate complexes .

Tautomerism and Stereochemistry

The TMHD ligand exists in a keto-enol tautomeric form, with the enolate form participating in metal coordination. Steric hindrance from the tetramethyl groups influences the complex’s solubility and reactivity .

Synthesis and Purification

Synthetic Routes

Fe(TMHD)₃ is typically synthesized via a metathesis reaction between iron(III) chloride (FeCl₃) and the sodium salt of TMHD in anhydrous solvents such as tetrahydrofuran (THF) :

Recrystallization from toluene or hexane yields high-purity red crystals .

Physical and Chemical Properties

Thermal Properties

Discrepancies in melting points arise from differing crystallization methods and purity levels .

Solubility and Stability

-

Solubility: Soluble in organic solvents (toluene, THF, chloroform); insoluble in water .

-

Stability: Hygroscopic; requires storage under inert gas (argon or nitrogen) at 2–8°C .

Applications in Materials Science

Thin-Film Deposition

Fe(TMHD)₃ is a precursor for CVD of iron-containing oxides and perovskites. For example, it enables the growth of Sr-Co-Fe perovskite films for solid oxide fuel cells .

Nanomaterial Synthesis

The complex facilitates the fabrication of magnetic nanoparticles (e.g., CoFe alloys) via aerosol-assisted CVD, with applications in data storage and spintronics .

Catalysis

Fe(TMHD)₃ serves as a catalyst in organic reactions, including oxidations and C–C bond formations, leveraging the redox activity of Fe³⁺ .

Comparison with Analogous Complexes

| Property | Fe(TMHD)₃ | Fe(acac)₃ |

|---|---|---|

| Melting Point | 148–185°C | 180–182°C |

| Volatility | Higher | Moderate |

| Solubility in Toluene | 25 g/L | 10 g/L |

| CVD Efficiency | Superior | Moderate |

Fe(TMHD)₃ outperforms iron(III) acetylacetonate (Fe(acac)₃) in CVD due to enhanced volatility and thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume